molecular formula C13H17ClN4 B1462756 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride CAS No. 1235440-58-0

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride

Cat. No.: B1462756
CAS No.: 1235440-58-0
M. Wt: 264.75 g/mol
InChI Key: XEWVGXTWOSQZES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of a piperidine derivative with a 1,2,4-triazole ring. Specific synthetic routes and conditions may vary, but spectroscopic techniques (such as IR, 1H-NMR, and mass spectroscopy) are used to confirm the structures of the synthesized derivatives .


Physical and Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 121–123 °C .
  • IR Absorption Spectra : The presence of functional groups can be confirmed by IR absorption peaks. For example, signals for C=O groups are observed at 1650–1712 cm−1 , and 1H-NMR spectra show characteristic peaks for the 1,2,4-triazole ring .

Scientific Research Applications

Antifungal Properties

A study by Sangshetti & Shinde (2011) focused on synthesizing a novel series of compounds with a 1,2,4-triazole and piperidine ring. These compounds demonstrated significant in vitro antifungal activities, with certain compounds being as potent as miconazole against various fungal strains, including Cryptococcus neoformans, Aspergillus niger, and Candida albicans.

Pharmacological Activity

A study by Parchenko, Parhomenko & Izdepsky (2013) investigated the blood biochemical parameters in animals treated with a piperidine-triazole derivative. The results indicated high pharmacological activity and suggested potential uses as hepatoprotective remedies and antioxidant and immunostimulating agents.

Antagonist Activity

Watanabe et al. (1992) discovered that certain piperidine-based 1,2,4-triazole derivatives have potent 5-HT2 antagonist activity, with potential applications in neuropharmacology Watanabe et al. (1992).

Antibacterial Activity

Compounds with a piperidine-based 1,2,4-triazole core have been shown to possess significant antibacterial properties. For example, Rishikesan et al. (2021) synthesized novel derivatives that exhibited potent activity against Mycobacterium tuberculosis Rishikesan et al. (2021).

Anticancer Activity

Arul & Smith (2016) evaluated the anticancer activity of a 1,2,4-triazole derivative in mice with tumor induction, showing significant effects on cancer cell reduction and improvement in various biochemical and hematological parameters Arul & Smith (2016).

Biochemical Analysis

Biochemical Properties

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to inhibit enzymes such as topoisomerase IV and COVID-19 main protease . These interactions are typically characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme’s active site. The piperidine moiety may also contribute to the compound’s binding affinity and specificity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to exhibit cytotoxic activities against cancer cell lines such as MCF-7, Hela, and A549 . These effects are often mediated through the modulation of signaling pathways that control cell proliferation and apoptosis. Additionally, the compound may affect cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes, through hydrogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of the enzyme’s activity. For instance, triazole derivatives have been shown to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can maintain their stability under various conditions, but may degrade over extended periods . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, triazole derivatives have been shown to have a threshold effect, where low doses inhibit enzyme activity without causing harm, but high doses can lead to toxicity . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, triazole derivatives can inhibit enzymes involved in the biosynthesis of nucleotides and amino acids . These interactions can alter the levels of key metabolites and affect cellular metabolism. Understanding the metabolic pathways of the compound is crucial for predicting its effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution. For example, triazole derivatives have been shown to interact with transporters that regulate the uptake of drugs and other bioactive molecules . The localization and accumulation of the compound within cells can affect its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, triazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors . The subcellular localization of the compound can influence its ability to modulate gene expression and other cellular processes.

Properties

IUPAC Name

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.ClH/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11;/h1-5,11,14H,6-9H2,(H,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWVGXTWOSQZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NN2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677624
Record name 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-58-0
Record name Piperidine, 4-(5-phenyl-1H-1,2,4-triazol-3-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride
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